SDZ285428 vs. SDZ285604: Species Selectivity Determined by Stereochemistry
In a direct head-to-head comparison, SDZ285428 (α-phenyl enantiomer) and SDZ285604 (β-phenyl enantiomer) exhibit divergent species selectivity profiles for CYP51 inhibition. Against T. brucei, SDZ285428 shows an I/E2 ratio of 35 after 60 minutes, whereas SDZ285604 shows an I/E2 ratio of <1, indicating a >35-fold difference in sustained inhibition. Both compounds are equally potent against T. cruzi at 5 minutes (I/E2 <1), but SDZ285428 is less potent at 60 minutes (I/E2=9) compared to SDZ285604 (I/E2<1). Importantly, SDZ285428 exhibits no significant inhibition of human CYP51 (I/E2 >100 at 60 min), while SDZ285604 shows weak inhibition (I/E2=100 at 5 min) [1].
| Evidence Dimension | CYP51 Inhibition (I/E2 ratio, 60 min) |
|---|---|
| Target Compound Data | I/E2 = 35 (T. brucei); I/E2 = 9 (T. cruzi); I/E2 >100 (H. sapiens); I/E2 >100 (C. albicans) |
| Comparator Or Baseline | SDZ285604 (β-phenyl): I/E2 <1 (T. brucei); I/E2 <1 (T. cruzi); I/E2 >100 (H. sapiens); I/E2 = 8 (C. albicans) |
| Quantified Difference | >35-fold higher I/E2 for T. brucei with SDZ285428; >9-fold higher I/E2 for T. cruzi with SDZ285428 at 60 min |
| Conditions | Recombinant CYP51 enzymes from T. cruzi, T. brucei, H. sapiens, and C. albicans; 5 min and 60 min incubations; molar ratio inhibitor/enzyme causing a twofold decrease in activity |
Why This Matters
This stereochemistry-dependent species selectivity enables researchers to choose SDZ285428 for studies requiring sustained inhibition of T. brucei CYP51 without significant human off-target activity.
- [1] Lepesheva, G. I., et al. (2009). Structural Insights into CYP51 from Trypanosoma cruzi and Trypanosoma brucei. PMC2715142, Table 1. View Source
